molecular formula C15H20O2 B13429923 trans-2-Phenethylcyclohexanecarboxylic Acid

trans-2-Phenethylcyclohexanecarboxylic Acid

Cat. No.: B13429923
M. Wt: 232.32 g/mol
InChI Key: UQRMUYYWGDYHMH-UONOGXRCSA-N
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Description

trans-2-Phenethylcyclohexanecarboxylic Acid: is an organic compound characterized by a cyclohexane ring substituted with a phenethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenethylcyclohexanecarboxylic Acid can be achieved through several methods. One common approach involves the Grignard reaction, where a phenethyl magnesium bromide reacts with cyclohexanone, followed by oxidation to introduce the carboxylic acid group . Another method includes the hydrolysis of nitriles, where a nitrile precursor undergoes hydrolysis to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: trans-2-Phenethylcyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-2-Phenethylcyclohexanecarboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans-2-Phenethylcyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenethyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropane-1-carboxylic Acid
  • trans-2-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid

Comparison: trans-2-Phenethylcyclohexanecarboxylic Acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(1R,2S)-2-(2-phenylethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H20O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,17)/t13-,14+/m0/s1

InChI Key

UQRMUYYWGDYHMH-UONOGXRCSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C(C1)CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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